molecular formula C30H36O14 B1228891 Diethylstilbestrol bisglucuronide CAS No. 53915-13-2

Diethylstilbestrol bisglucuronide

Cat. No.: B1228891
CAS No.: 53915-13-2
M. Wt: 620.6 g/mol
InChI Key: GLYFELVFXJPMLG-QNUMSDSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylstilbestrol bisglucuronide (DES bisglucuronide) is a metabolite of diethylstilbestrol (DES), a synthetic nonsteroidal estrogen. DES bisglucuronide is formed via the conjugation of DES with two glucuronic acid molecules, mediated by hepatic UDP-glucuronosyltransferase (UGT) enzymes. This conjugation enhances its water solubility, facilitating biliary and urinary excretion .

DES itself is a well-documented endocrine disruptor, associated with carcinogenic, reproductive, and immune dysregulatory effects in humans and animals . Its glucuronide metabolites, including DES-GlcA, are critical for detoxification but may retain biological activity depending on deconjugation processes .

Properties

CAS No.

53915-13-2

Molecular Formula

C30H36O14

Molecular Weight

620.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-4-[4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]hex-3-en-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H36O14/c1-3-17(13-5-9-15(10-6-13)41-29-23(35)19(31)21(33)25(43-29)27(37)38)18(4-2)14-7-11-16(12-8-14)42-30-24(36)20(32)22(34)26(44-30)28(39)40/h5-12,19-26,29-36H,3-4H2,1-2H3,(H,37,38)(H,39,40)/b18-17+/t19-,20-,21-,22-,23+,24+,25-,26-,29+,30+/m0/s1

InChI Key

GLYFELVFXJPMLG-QNUMSDSXSA-N

SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

diethylstilbestrol bisglucuronide
diethylstilbestrol diglucuronide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Metabolic Properties
Compound Molecular Formula Molecular Weight Conjugation Sites Excretion Pathway
Diethylstilbestrol-GlcA C₂₄H₂₈O₈ (monoglucuronide) ~468.5 g/mol Phenolic hydroxyl Biliary (62% reduction under UDPGA depletion)
Stiripentol-GlcA C₂₀H₂₆O₉ 410.42 g/mol Hydroxyl group Urinary (presumed)
Clopidogrel-β-D-glucuronide C₂₁H₂₂ClNO₈S ~508.9 g/mol Thiophene moiety Hepatic (phase II metabolite)
Ethyl-β-D-glucuronide C₈H₁₄O₇ 222.19 g/mol Ethanol-derived Urinary (alcohol biomarker)
Bisphenol A-GlcA C₂₁H₂₄O₈ ~428.4 g/mol Phenolic hydroxyl Urinary (primary)

Key Observations :

  • DES-GlcA exhibits 62% reduction in biliary excretion under UDPGA depletion, indicating high dependence on hepatic glucuronidation for clearance . This contrasts with valproic acid glucuronide (97% reduction), suggesting variability in UGT substrate affinity and transport efficiency.
  • Most studies focus on DES monoglucuronide, which shares structural similarities with other phenolic glucuronides (e.g., bisphenol A-GlcA) .
Analytical and Detection Methods
  • DES-GlcA : Detected via HPLC and LC-MS, though bisglucuronides typically require advanced fragmentation analysis (e.g., ion loss of HSO₄⁻ or SO₃ observed in steroid bisconjugates) .
  • Ethyl-GlcA : Routinely quantified via UPLC-MS/MS as a biomarker for alcohol consumption .
Pharmacokinetic and Toxicological Profiles
Parameter DES-GlcA Bisphenol A-GlcA Ethyl-GlcA
Half-life Not reported ~6–8 hours (rat models) ~2–3 hours (human)
Toxicity Potential reactivation via deconjugation Low toxicity (rapid excretion) Non-toxic (biomarker only)
Regulatory Status Banned in livestock Restricted in consumer products Monitoring standard in forensics

Notable Findings:

  • DES-GlcA’s role in DES-associated carcinogenesis remains debated. While glucuronidation generally detoxifies DES, enterohepatic recirculation may reintroduce active DES into systemic circulation .
  • In contrast, ethyl glucuronide lacks intrinsic toxicity and serves solely as a biomarker .

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